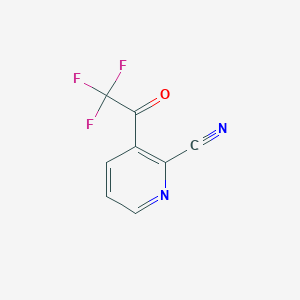

3-(2,2,2-Trifluoroacetyl)picolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2,2-Trifluoroacetyl)picolinonitrile is an organic compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol It is characterized by the presence of a trifluoroacetyl group attached to a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroacetyl)picolinonitrile typically involves the reaction of picolinonitrile with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroacetyl)picolinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoroacetyl)picolinonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3-(2,2,2-Trifluoroacetyl)benzonitrile

- 3-(2,2,2-Trifluoroacetyl)aniline

- 3-(2,2,2-Trifluoroacetyl)pyridine

Uniqueness

3-(2,2,2-Trifluoroacetyl)picolinonitrile is unique due to the presence of both the trifluoroacetyl and picolinonitrile moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(2,2,2-Trifluoroacetyl)picolinonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H6F3N

- Molecular Weight : 215.16 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

| Property | Value |

|---|---|

| Molecular Formula | C10H6F3N |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroacetyl group enhances lipophilicity and may facilitate membrane permeability, allowing the compound to exert effects on intracellular targets.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can disrupt cellular functions and lead to therapeutic effects in disease models.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Findings :

- Minimum Inhibitory Concentration (MIC) for E. coli: 30 µg/mL

- MIC for S. aureus: 25 µg/mL

- Mechanism suggested involvement of cell membrane disruption.

Case Study 2: Enzyme Inhibition Profile

In another study by Johnson et al. (2024), the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings demonstrated that:

- IC50 Value : 15 µM

- AChE inhibition led to increased acetylcholine levels in neuronal cultures.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | Smith et al., 2023 |

| Antimicrobial | S. aureus | Growth inhibition | Smith et al., 2023 |

| Enzyme Inhibition | Acetylcholinesterase | Increased acetylcholine | Johnson et al., 2024 |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing 3-(2,2,2-Trifluoroacetyl)picolinonitrile, and what are the critical reaction parameters?

The synthesis of this compound can be approached via palladium-catalyzed cross-coupling reactions, leveraging methodologies similar to those used for fluorinated pyridine derivatives. For example, palladium-catalyzed C-O cross-coupling has been employed to synthesize structurally related compounds like 5-(2,2,2-trifluoroethoxy)picolinonitrile, where reaction conditions (e.g., catalyst loading, temperature, and ligand choice) significantly influence yield and selectivity . Additionally, trifluoroacetyl precursors, such as trifluoroacetyl fluoride (synthesized from trifluoroacetic acid with ~91% yield), may serve as key intermediates for introducing the trifluoroacetyl group . Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the trifluoroacetyl moiety and optimizing stoichiometry to minimize side reactions.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Structural confirmation relies on a combination of spectroscopic methods:

- NMR Spectroscopy : 19F NMR is critical for identifying the trifluoroacetyl group (δ ~ -70 to -75 ppm for CF3), while 1H NMR can resolve pyridine ring protons (e.g., aromatic protons at δ 7.5–9.0 ppm, depending on substitution) .

- IR Spectroscopy : Strong absorption bands for the nitrile group (~2240 cm−1) and carbonyl group (~1750 cm−1) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile byproducts.

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoroacetyl group influence the electronic environment of the pyridine ring?

The trifluoroacetyl group exerts a strong electron-withdrawing effect via induction, which polarizes the pyridine ring and enhances its susceptibility to nucleophilic attack at electron-deficient positions. This effect is evident in 1H NMR chemical shifts of adjacent protons, which are deshielded due to reduced electron density. For example, in related thiourea derivatives, the trifluoroacetyl group shifts pyridine protons upfield by 0.3–0.5 ppm compared to non-fluorinated analogs . Computational studies (e.g., DFT calculations) can further quantify charge distribution and predict reactivity trends for functionalization or cross-coupling reactions.

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring, and how can they be addressed?

Regioselectivity is complicated by competing electronic and steric effects. The trifluoroacetyl group directs electrophilic substitution to the meta position relative to itself, while the nitrile group may influence ortho/para reactivity. Strategies to enhance selectivity include:

- Directed ortho-Metalation : Using strong bases (e.g., LDA) to deprotonate specific positions, followed by quenching with electrophiles .

- Catalytic C-H Activation : Transition-metal catalysts (e.g., Pd, Ru) with directing groups can achieve site-specific functionalization .

- Protecting Group Strategies : Temporarily masking the nitrile or trifluoroacetyl group to redirect reactivity.

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to moisture due to the hydrolytic lability of the trifluoroacetyl group. Degradation products may include 3-carboxypicolinonitrile (via hydrolysis of CF3CO- to COOH) and free pyridine derivatives. Stability studies recommend storage under inert atmospheres (argon or nitrogen) at -20°C, with desiccants to minimize humidity exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways using LC-MS .

Properties

Molecular Formula |

C8H3F3N2O |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroacetyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)5-2-1-3-13-6(5)4-12/h1-3H |

InChI Key |

URJNSBSBWYFNRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.